

Spectroscopic Analysis of Ethyl Methyl Sulfone: A Technical Guide

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Compound of Interest

Compound Name: Ethyl methyl sulfone

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This technical guide provides an in-depth overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **ethyl methyl sulfone**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a summary of quantitative NMR data, detailed experimental protocols for data acquisition, and a logical diagram illustrating the structural-spectral correlations.

^1H and ^{13}C NMR Spectroscopic Data

The analysis of **ethyl methyl sulfone** by ^1H and ^{13}C NMR spectroscopy provides distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule. The data presented here has been compiled from established spectral databases.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl Methyl Sulfone**

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
$-\text{SO}_2-\text{CH}_3$	2.906	Singlet	N/A
$-\text{SO}_2-\text{CH}_2-\text{CH}_3$	3.056	Quartet	7.4
$-\text{SO}_2-\text{CH}_2-\text{CH}_3$	1.424	Triplet	7.4

Solvent: CDCl_3 , Instrument Frequency: 400 MHz^[1]

Table 2: ^{13}C NMR Spectroscopic Data for **Ethyl Methyl Sulfone**

Assignment	Chemical Shift (δ , ppm)
$-\text{SO}_2-\text{CH}_3$	43.8
$-\text{SO}_2-\text{CH}_2-\text{CH}_3$	52.9
$-\text{SO}_2-\text{CH}_2-\text{CH}_3$	6.8

Solvent: CDCl_3

Experimental Protocols

The following section outlines a general methodology for the acquisition of ^1H and ^{13}C NMR spectra of **ethyl methyl sulfone**.

2.1 Sample Preparation

A sample of **ethyl methyl sulfone** (approximately 0.040 g) is dissolved in 0.05 ml of deuterated chloroform (CDCl_3).^[1] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).

2.2 NMR Data Acquisition

NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400 MHz instrument.^[2]

- ^1H NMR Spectroscopy: The proton NMR spectrum is typically acquired with the following parameters:
 - Pulse Program: A standard single-pulse experiment (zg30).
 - Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Spectral Width: A spectral width of approximately 16 ppm is appropriate.

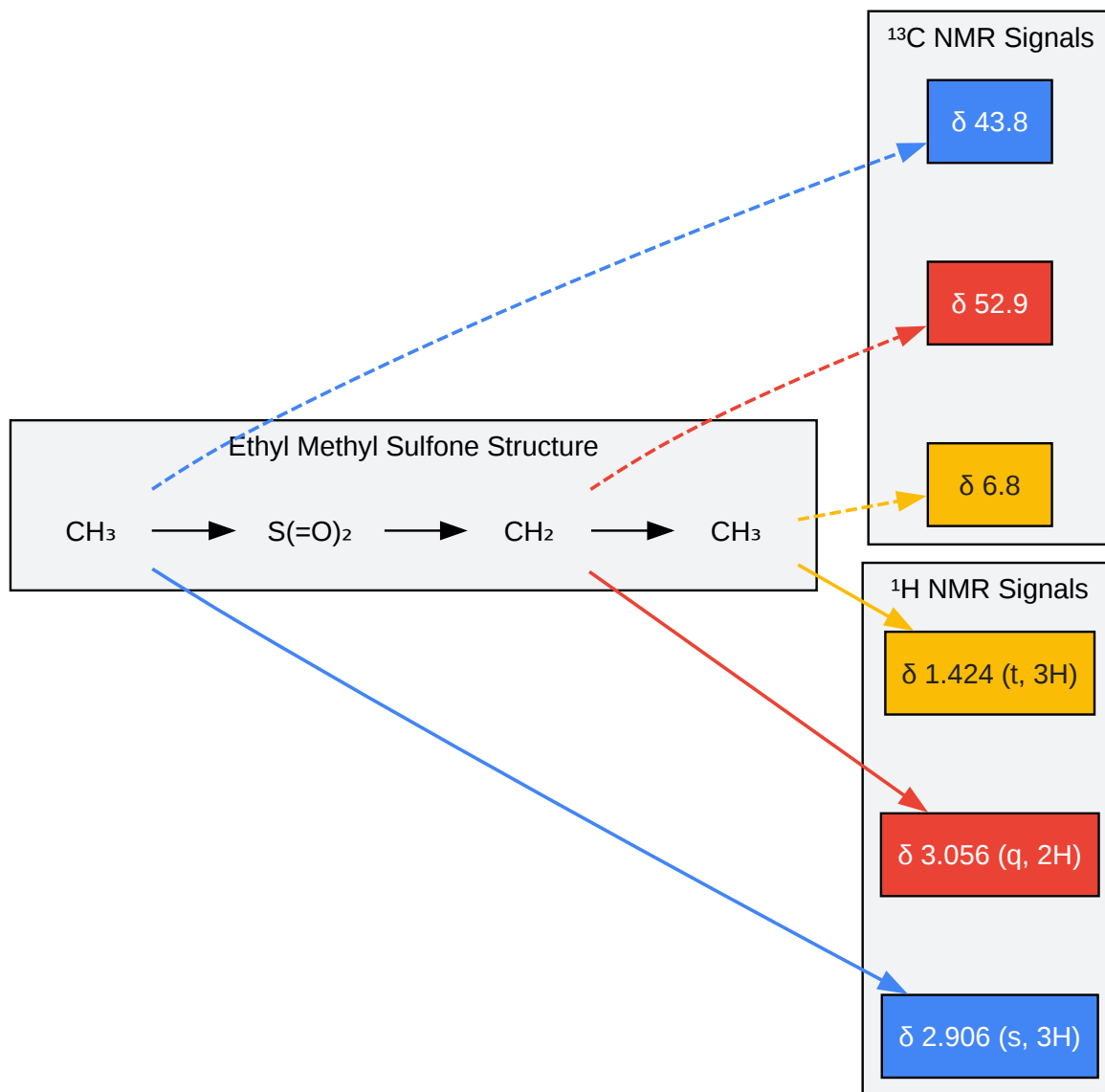
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon environment.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is used.
 - Spectral Width: A spectral width of about 240 ppm is typically used.

2.3 Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS).

Structural and Spectral Correlations

The following diagram illustrates the relationship between the chemical structure of **ethyl methyl sulfone** and its characteristic ^1H and ^{13}C NMR signals.



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Structure-NMR Correlation for **Ethyl Methyl Sulfone**

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References

- 1. ETHYL METHYL SULFONE(594-43-4) ¹³C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
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